2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide
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Overview
Description
2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the acylation of the amine group with acetic anhydride or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, such as palladium or copper, to facilitate coupling reactions, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium halides, halogenating agents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and halogenated compounds .
Scientific Research Applications
2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the substituents on the pyrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but include a bromine atom and an imidazo ring.
Uniqueness
2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-14(11-16(20-21)15-8-4-5-9-18-15)12-19-17(22)10-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRVEGJMXFPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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